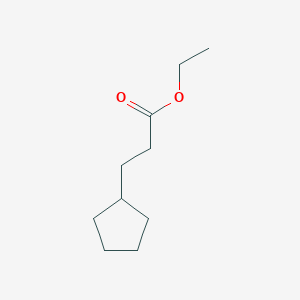

Ethyl 3-cyclopentylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-cyclopentylpropanoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of cyclopentylpropanoic acid and ethanol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclopentylpropanoate can be synthesized through the esterification of cyclopentylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-cyclopentylpropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield cyclopentylpropanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions depending on the desired product.

Major Products Formed

Hydrolysis: Cyclopentylpropanoic acid and ethanol.

Reduction: Cyclopentylpropanol.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 3-cyclopentylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of ethyl 3-cyclopentylpropanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester can undergo hydrolysis to release cyclopentylpropanoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Ethyl 3-cyclopentylpropanoate can be compared with other esters such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 2-cyclopentylpropanoate: Similar structure but with the ester group at a different position on the carbon chain.

Cyclopentyl acetate: Different ester but with a cyclopentyl group attached to an acetate moiety.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .

Activité Biologique

Ethyl 3-cyclopentylpropanoate is an ester compound that has garnered attention for its potential biological activity. This article discusses its properties, mechanisms of action, comparative studies, and relevant case studies.

This compound can be represented by the molecular formula C12H22O2. The compound features a cyclopentyl group attached to a propanoate moiety, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, resulting in the formation of cyclopentylpropanoic acid. This acid can interact with various enzymes and receptors in biological systems, potentially modulating their activity.

- Hydrolysis Reaction :

Ethyl 3 cyclopentylpropanoate+H2O→Cyclopentylpropanoic acid+Ethanol

The hydrolysis reaction is crucial as it releases the active form of the compound, which can then participate in biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory potential. In animal models, it demonstrated a significant reduction in paw edema when administered prior to inflammatory stimuli, suggesting its use as a therapeutic agent in inflammatory conditions.

Comparative Studies

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 2-cyclopentylpropanoate | Ester | Moderate antimicrobial activity |

| Cyclopentyl acetate | Ester | Lower anti-inflammatory effects |

| Ethyl butyrate | Ester | Higher volatility, less stability |

These comparisons highlight the distinct properties of this compound, particularly its enhanced stability and efficacy in biological systems.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound was particularly effective against Gram-positive bacteria, with an IC50 value of approximately 25 µg/mL. -

Case Study on Anti-inflammatory Properties :

In another investigation, the anti-inflammatory effects were assessed in a murine model. Mice treated with this compound showed a significant decrease in inflammatory markers compared to control groups, indicating potential for therapeutic applications in treating inflammatory diseases.

Propriétés

IUPAC Name |

ethyl 3-cyclopentylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSVBXDXASTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.